molecular formula C6H6Br2N2O2S B8020485 5-Amino-2,4-dibromobenzenesulfonamide

5-Amino-2,4-dibromobenzenesulfonamide

Cat. No.: B8020485
M. Wt: 330.00 g/mol
InChI Key: KLNWSKRIDAEHQN-UHFFFAOYSA-N
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Description

5-Amino-2,4-dibromobenzenesulfonamide: is an organic compound with the molecular formula C6H6Br2N2O2S and a molecular weight of 330.00 g/mol It is characterized by the presence of two bromine atoms, an amino group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dibromobenzenesulfonamide typically involves the bromination of 5-Aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4-dibromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-2,4-dibromobenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dibromobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine atoms and the sulfonamide group can enhance binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • 5-Amino-2,4-dichlorobenzenesulfonamide
  • 5-Amino-2,4-difluorobenzenesulfonamide
  • 5-Amino-2,4-diiodobenzenesulfonamide

Comparison: Compared to its halogenated analogs, 5-Amino-2,4-dibromobenzenesulfonamide exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions with other molecules. This makes this compound a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

5-amino-2,4-dibromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNWSKRIDAEHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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